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molecular formula C8H9NO4 B8333431 Methyl 3-hydroxy-6-methoxypicolinate

Methyl 3-hydroxy-6-methoxypicolinate

Cat. No. B8333431
M. Wt: 183.16 g/mol
InChI Key: CXIYKAIOXVEZAP-UHFFFAOYSA-N
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Patent
US07183278B1

Procedure details

10% palladium-carbon (48 mg) was added to 480 mg of methyl 3-benzyloxy-6-methoxy-picolinate. After the replacement of the atmosphere by nitrogen, 25 ml of methanol was added thereto. Further, after the replacement of the atmosphere by hydrogen, the mixture was vigorously stirred to allow a reaction to proceed. One hr after the initiation of the reaction, the reaction mixture was filtered, followed by purification by chromatography on silica gel (chloroform-methanol) to give 240 mg (yield 76%) of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 3-benzyloxy-6-methoxy-picolinate
Quantity
480 mg
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
48 mg
Type
catalyst
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three
Yield
76%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:10]([C:17]([O:19][CH3:20])=[O:18])=[N:11][C:12]([O:15][CH3:16])=[CH:13][CH:14]=1)C1C=CC=CC=1.[H][H]>[C].[Pd].CO>[OH:8][C:9]1[C:10]([C:17]([O:19][CH3:20])=[O:18])=[N:11][C:12]([O:15][CH3:16])=[CH:13][CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
methyl 3-benzyloxy-6-methoxy-picolinate
Quantity
480 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(=NC(=CC1)OC)C(=O)OC
Name
palladium-carbon
Quantity
48 mg
Type
catalyst
Smiles
[C].[Pd]
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a reaction
CUSTOM
Type
CUSTOM
Details
One hr after the initiation of the reaction
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
followed by purification by chromatography on silica gel (chloroform-methanol)

Outcomes

Product
Name
Type
product
Smiles
OC=1C(=NC(=CC1)OC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 240 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 74.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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